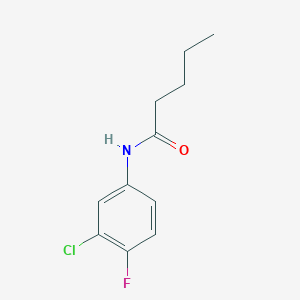

N-(3-chloro-4-fluorophenyl)pentanamide

Description

N-(3-Chloro-4-fluorophenyl)pentanamide is an aromatic amide derivative characterized by a pentanoyl chain attached to a 3-chloro-4-fluorophenyl group. This compound shares structural similarities with bioactive amides, such as antiparasitic and antitubercular agents, but its specific pharmacological profile remains less explored in the provided literature. The molecule’s synthesis typically involves coupling pentanoic acid derivatives with substituted anilines, as inferred from analogous compounds like N-(3-chloro-4-fluorophenyl)-2,4,4-trimethyl-2-(p-tolyl)pentanamide, which was synthesized via column chromatography (petroleum ether/ethyl acetate) to yield a light yellow solid (70% yield) . Key spectroscopic data for related compounds include:

Properties

Molecular Formula |

C11H13ClFNO |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)pentanamide |

InChI |

InChI=1S/C11H13ClFNO/c1-2-3-4-11(15)14-8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3,(H,14,15) |

InChI Key |

FGTIMPDLDJNZLK-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)F)Cl |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Pharmacokinetic and Drug-Likeness Profiles

Comparative drug-likeness parameters highlight critical differences:

Implications :

- The target compound’s lower TPSA (~45 Ų) compared to N4-Valeroylsulfamerazine (127 Ų) suggests better intestinal absorption .

- N-(4-Methoxyphenyl)pentanamide’s optimal LogP (2.8) and adherence to drug-likeness filters (Ghose, Veber) make it a promising scaffold for antiparasitic drugs with minimal cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.